7,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone
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Overview
Description
7,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro-heterocyclic compounds, which are characterized by a spiro-connected bicyclic system containing nitrogen atoms. The presence of hydroxy and methoxy groups on the phenyl rings adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone typically involves a multi-step process. One common method is the intermolecular double-Michael addition reaction, which provides excellent yield and regioselectivity . This reaction involves the use of polar solvents and specific reaction conditions to facilitate the formation of the spiro-heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
7,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
7,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 7,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound may exert its effects through the modulation of enzyme activities, disruption of cellular processes, and interaction with DNA or proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro-heterocyclic compounds with varying substituents on the phenyl rings. Examples include:
- 7,11-Bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone
- 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone
Uniqueness
The uniqueness of 7,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone lies in its specific substitution pattern and the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20N4O8 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
7,11-bis(4-hydroxy-3-methoxyphenyl)-2,4,8,10-tetrazaspiro[5.5]undecane-1,3,5,9-tetrone |
InChI |
InChI=1S/C21H20N4O8/c1-32-13-7-9(3-5-11(13)26)15-21(17(28)24-20(31)25-18(21)29)16(23-19(30)22-15)10-4-6-12(27)14(8-10)33-2/h3-8,15-16,26-27H,1-2H3,(H2,22,23,30)(H2,24,25,28,29,31) |
InChI Key |
ABNWIDLOWBLPEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3(C(NC(=O)N2)C4=CC(=C(C=C4)O)OC)C(=O)NC(=O)NC3=O)O |
Origin of Product |
United States |
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